Cas no 63629-70-9 (methyl3,4-di-o-acetyl-beta-d-xylopyranoside)

Methyl 3,4-di-O-acetyl-β-D-xylopyranoside is a chemically modified xylose derivative where the hydroxyl groups at the 3- and 4-positions are acetylated, enhancing its stability and reactivity for synthetic applications. This compound serves as a valuable intermediate in carbohydrate chemistry, particularly in glycosylation reactions and the synthesis of complex oligosaccharides. The acetyl groups provide selective protection, enabling controlled functionalization while maintaining the β-D-xylopyranoside framework. Its well-defined structure and purity make it suitable for research in glycobiology and pharmaceutical development. The product is commonly used in academic and industrial settings for probing enzymatic mechanisms or designing glycomimetics. Storage under anhydrous conditions is recommended to preserve its integrity.
methyl3,4-di-o-acetyl-beta-d-xylopyranoside structure
63629-70-9 structure
Product Name:methyl3,4-di-o-acetyl-beta-d-xylopyranoside
CAS No:63629-70-9
MF:C10H16O7
MW:248.229844093323
CID:960597
PubChem ID:550041
Update Time:2025-10-30

methyl3,4-di-o-acetyl-beta-d-xylopyranoside Chemical and Physical Properties

Names and Identifiers

    • methyl3,4-di-o-acetyl-beta-d-xylopyranoside
    • 63629-70-9
    • Inchi: 1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)8(13)9(7)17-6(2)12/h7-10,13H,4H2,1-3H3
    • InChI Key: UFNCBPFUCKYNDR-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(C1OC)O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 248.08960285g/mol
  • Monoisotopic Mass: 248.08960285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 91.3Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 113-114 ºC (ethyl acetate )
  • Boiling Point: 341.6±42.0 ºC (760 Torr),
  • Flash Point: 127.4±21.4 ºC,
  • Solubility: Soluble (248 g/l) (25 º C),

methyl3,4-di-o-acetyl-beta-d-xylopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
MM05245-25 mg
Methyl 3,4-di-O-acetyl-β-D-xylopyranoside
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25mg
$63.50 2023-01-03
Biosynth
MM05245-50 mg
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MM05245-250 mg
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Biosynth
MM05245-500 mg
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Additional information on methyl3,4-di-o-acetyl-beta-d-xylopyranoside

Introduction to Methyl 3,4-di-O-acetyl-β-D-xylopyranoside (CAS No. 63629-70-9)

Methyl 3,4-di-O-acetyl-β-D-xylopyranoside (CAS No. 63629-70-9) is a well-studied compound in the field of glycoscience and carbohydrate chemistry. This acetylated derivative of xylose has garnered significant attention due to its structural complexity and its potential applications in various biochemical and pharmaceutical processes. The compound is particularly valued for its role as a building block in the synthesis of more complex oligosaccharides and glycoconjugates, which are essential in drug development and biomimetic materials.

The chemical structure of methyl 3,4-di-O-acetyl-β-D-xylopyranoside features a pyranose ring with acetyl groups attached to the 3rd and 4th carbon positions, enhancing its reactivity and stability under various conditions. This modification makes it a versatile intermediate in organic synthesis, enabling researchers to explore diverse chemical modifications and functionalizations. The β-D configuration of the anomeric center further contributes to its unique properties, making it a preferred choice in glycosylation reactions where stereochemical control is crucial.

In recent years, significant advancements have been made in understanding the biological significance of xylose derivatives. Methyl 3,4-di-O-acetyl-β-D-xylopyranoside has been extensively studied for its role in cell signaling pathways and its potential as an anti-inflammatory agent. Research has shown that xylose-based compounds can modulate the activity of various enzymes and receptors, thereby influencing metabolic processes and immune responses. For instance, studies have highlighted the compound's ability to interact with Toll-like receptors (TLRs), which are key players in innate immunity.

The pharmaceutical industry has also explored the use of methyl 3,4-di-O-acetyl-β-D-xylopyranoside as a precursor in the synthesis of novel therapeutic agents. Its structural framework allows for the attachment of pharmacophores, making it a valuable scaffold for drug discovery. Additionally, the compound's stability under different pH conditions makes it suitable for formulation in various drug delivery systems. Recent studies have demonstrated its potential in developing oral vaccines and mucoadhesive drug carriers, where its ability to resist hydrolysis is particularly advantageous.

Beyond pharmaceutical applications, methyl 3,4-di-O-acetyl-β-D-xylopyranoside has found utility in the food industry as a flavor enhancer and stabilizer. Its derivatives can be incorporated into food products to improve texture and shelf life. Furthermore, the compound's role in enzymatic catalysis has been investigated, with researchers exploring its potential as a cofactor or substrate for enzymes involved in biodegradation processes.

The synthesis of methyl 3,4-di-O-acetyl-β-D-xylopyranoside typically involves multi-step organic reactions starting from xylose or its derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as enzymatic acetylation and chemoenzymatic synthesis have been particularly effective in producing high-purity compounds with minimal side reactions.

In conclusion, methyl 3,4-di-O-acetyl-β-D-xylopyranoside (CAS No. 63629-70-9) is a multifaceted compound with broad applications across multiple industries. Its structural features make it an excellent intermediate for glycoscience research, while its biological properties open doors for innovative pharmaceutical developments. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow even further.

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